molecular formula C6H5F2N5S B10908398 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10908398
M. Wt: 217.20 g/mol
InChI Key: NMSMJWTWCRUFBK-UHFFFAOYSA-N
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Description

5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a difluoromethyl group and a thiadiazole ring, making it a versatile molecule for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, making it a promising candidate for pharmaceutical applications .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and subsequently affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    5-[1-(Methyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its bioactivity and make it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C6H5F2N5S

Molecular Weight

217.20 g/mol

IUPAC Name

5-[1-(difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H5F2N5S/c7-5(8)13-2-1-3(12-13)4-10-11-6(9)14-4/h1-2,5H,(H2,9,11)

InChI Key

NMSMJWTWCRUFBK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C2=NN=C(S2)N)C(F)F

Origin of Product

United States

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